molecular formula C4HF7 B3043163 1,1,1,2,4,4,4-Heptafluoro-2-butene CAS No. 760-42-9

1,1,1,2,4,4,4-Heptafluoro-2-butene

Cat. No.: B3043163
CAS No.: 760-42-9
M. Wt: 182.04 g/mol
InChI Key: YIFLMZOLKQBEBO-UHFFFAOYSA-N
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Description

1,1,1,2,4,4,4-Heptafluoro-2-butene is a highly fluorinated hydrocarbon with the molecular formula C4HF7. It is an unsaturated compound characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of significant interest in various scientific and industrial applications due to its stability and reactivity under specific conditions .

Mechanism of Action

Target of Action

1,1,1,2,4,4,4-Heptafluoro-2-butene primarily targets the refrigeration and air conditioning systems as a low-global-warming-potential (GWP) refrigerant . It is designed to replace traditional refrigerants that are harmful to the ozone layer.

Mode of Action

This compound interacts with the refrigeration system by undergoing phase changes (from liquid to gas and vice versa) to absorb and release heat. The fluorine atoms in its structure enhance its stability and efficiency in heat transfer processes .

Biochemical Pathways

evaporation and condensation cycles . These cycles are crucial for its function as a refrigerant, allowing it to efficiently transfer heat and maintain desired temperatures .

Result of Action

The molecular effect of this compound is the efficient transfer of heat . At the cellular level, in the context of industrial systems, it helps maintain optimal operating temperatures, thereby enhancing the efficiency and lifespan of the equipment .

Action Environment

Environmental factors such as temperature and pressure significantly influence the efficacy and stability of this compound. Higher ambient temperatures and pressures can enhance its heat transfer capabilities but may also affect its evaporation rate . Proper system design and maintenance are crucial to ensure its optimal performance.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,4,4,4-Heptafluoro-2-butene can be synthesized through various methods, including the fluorination of precursor compounds. One common method involves the gas-phase fluorination of 1,1,1,2,4,4,4-heptachlorobutene using a fluorination catalyst. The reaction is typically carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination catalysts and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,4,4,4-Heptafluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1,2,4,4,4-Heptafluoro-2-butene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1,1,1,2,4,4,4-Heptafluoro-2-butene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

1,1,1,2,4,4,4-heptafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7/c5-2(4(9,10)11)1-3(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFLMZOLKQBEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997355
Record name 1,1,1,2,4,4,4-Heptafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-42-9
Record name 1,1,1,2,4,4,4-Heptafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,2,4,4,4-Heptafluoro-2-butene
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1,1,1,2,4,4,4-Heptafluoro-2-butene
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Reactant of Route 6
1,1,1,2,4,4,4-Heptafluoro-2-butene

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